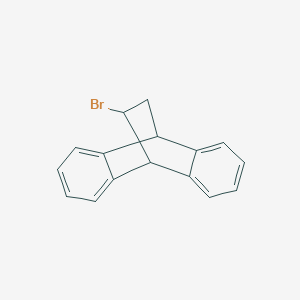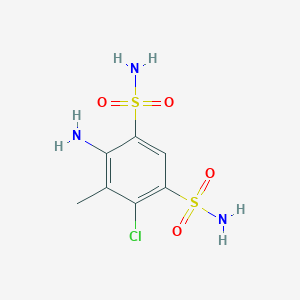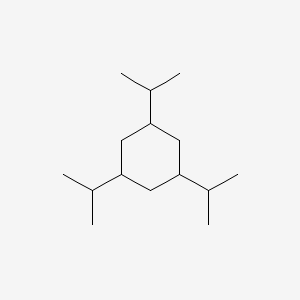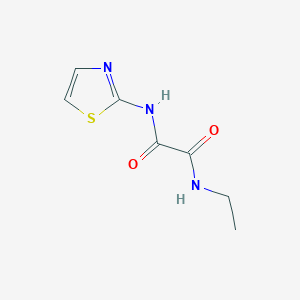
Quinoline, 1,2-dihydro-1-ethoxalyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dihydro-1-ethoxalylquinoline: is a heterocyclic aromatic compound with the molecular formula C14H17NO3. It features a characteristic double-ring structure, consisting of a benzene ring fused with a pyridine moiety.
Vorbereitungsmethoden
Synthetic Routes:: Several classical synthesis protocols have been employed to construct the quinoline scaffold. Notable methods include:
- Gould–Jacob Reaction
- Friedländer Synthesis
- Pfitzinger Reaction
- Skraup Synthesis
- Doebner von Miller Reaction
- Conrad-Limpach Synthesis
Industrial Production:: While industrial-scale production methods may vary, these synthetic routes provide a foundation for large-scale synthesis.
Analyse Chemischer Reaktionen
Reactivity:: 1,2-Dihydro-1-ethoxalylquinoline undergoes various reactions, including:
- Oxidation
- Reduction
- Substitution
- Oxidation : Often achieved using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
- Reduction : Catalytic hydrogenation with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
- Substitution : Nucleophilic substitution reactions with appropriate reagents.
Major Products:: The specific products depend on reaction conditions and substituents. Common derivatives include substituted quinolines and related compounds.
Wissenschaftliche Forschungsanwendungen
1,2-Dihydro-1-ethoxalylquinoline finds applications in:
- Medicinal Chemistry : As a scaffold for drug discovery.
- Industrial Chemistry : Used in the synthesis of various organic compounds.
- Biological Research : Investigating its effects on cellular processes.
Wirkmechanismus
The compound’s mechanism of action involves interactions with molecular targets and pathways. Further research is needed to elucidate specific details.
Vergleich Mit ähnlichen Verbindungen
1,2-Dihydro-1-ethoxalylquinoline stands out due to its unique structure. Similar compounds include other quinolines and heterocyclic analogs.
Eigenschaften
CAS-Nummer |
30831-87-9 |
|---|---|
Molekularformel |
C13H13NO3 |
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
ethyl 2-oxo-2-(2H-quinolin-1-yl)acetate |
InChI |
InChI=1S/C13H13NO3/c1-2-17-13(16)12(15)14-9-5-7-10-6-3-4-8-11(10)14/h3-8H,2,9H2,1H3 |
InChI-Schlüssel |
WTLJHBLVUSNPSV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)N1CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[(E)-(4-isopropylphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B12002323.png)
![1-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12002328.png)

![N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]pyrazine-2-carboxamide](/img/structure/B12002350.png)

![2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)-N'-[(E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12002360.png)


![4-[(Ethoxycarbonyl)amino]-2-hydroxybenzoic acid](/img/structure/B12002375.png)


![5-(4-ethoxyphenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-4-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B12002405.png)
